molecular formula C18H16BrNO4 B11540983 2-(4-Bromophenyl)-2-oxoethyl 2-[(4-methylphenyl)formamido]acetate

2-(4-Bromophenyl)-2-oxoethyl 2-[(4-methylphenyl)formamido]acetate

Cat. No.: B11540983
M. Wt: 390.2 g/mol
InChI Key: OABGDCHNIYHWPM-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-oxoethyl 2-[(4-methylphenyl)formamido]acetate: ethyl 2-(4-bromophenyl)acetate , has the following chemical formula:

C10H11BrO2\text{C}_{10}\text{H}_{11}\text{BrO}_2C10​H11​BrO2​

. It belongs to the class of organic compounds known as acetate esters. This compound is characterized by a bromine-substituted phenyl ring attached to an acetic acid ester group.

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves esterification of 4-bromophenylacetic acid with ethanol. The reaction proceeds under acidic conditions, typically using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The esterification reaction can be represented as follows:

4-Bromophenylacetic acid+EthanolEthyl 2-(4-bromophenyl)acetate+Water\text{4-Bromophenylacetic acid} + \text{Ethanol} \rightarrow \text{Ethyl 2-(4-bromophenyl)acetate} + \text{Water} 4-Bromophenylacetic acid+Ethanol→Ethyl 2-(4-bromophenyl)acetate+Water

Industrial Production: While there is limited information on large-scale industrial production, laboratory-scale synthesis is well-documented. Researchers and pharmaceutical companies often prepare this compound for specific applications.

Chemical Reactions Analysis

Reactivity:

    Ester Hydrolysis: Ethyl 2-(4-bromophenyl)acetate can undergo hydrolysis in the presence of water and a base, yielding 4-bromophenylacetic acid and ethanol.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The bromine atom in the phenyl ring can be substituted using various nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles (e.g., amines, thiols).

Major Products:
  • Hydrolysis: 4-bromophenylacetic acid
  • Reduction: 4-bromophenylacetic alcohol
  • Substitution: Various derivatives depending on the nucleophile used

Scientific Research Applications

    Medicinal Chemistry: Ethyl 2-(4-bromophenyl)acetate serves as a precursor for designing potential drug candidates due to its structural features.

    Organic Synthesis: It participates in the synthesis of more complex molecules.

    Pesticide Research: Some derivatives exhibit pesticidal properties.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. It may interact with cellular targets, enzymes, or receptors, affecting biological processes.

Comparison with Similar Compounds

While ethyl 2-(4-bromophenyl)acetate is unique due to its bromine substitution pattern, similar compounds include other phenylacetate esters and related derivatives .

Remember that this compound’s applications and properties may vary based on specific modifications and context

Properties

Molecular Formula

C18H16BrNO4

Molecular Weight

390.2 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2-[(4-methylbenzoyl)amino]acetate

InChI

InChI=1S/C18H16BrNO4/c1-12-2-4-14(5-3-12)18(23)20-10-17(22)24-11-16(21)13-6-8-15(19)9-7-13/h2-9H,10-11H2,1H3,(H,20,23)

InChI Key

OABGDCHNIYHWPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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